4,4-Difluoropentan-1-amine hydrochloride

説明

IUPAC Nomenclature and Systematic Identification

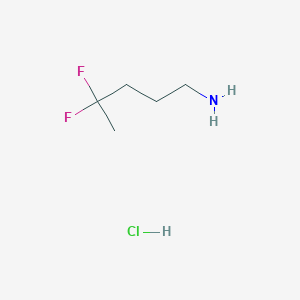

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming fluorinated organic compounds. The International Union of Pure and Applied Chemistry name for this compound is designated as 4,4-difluoropentan-1-amine;hydrochloride, indicating the presence of two fluorine substituents at the fourth carbon position of a five-carbon chain with an amine group at the terminal position. The compound is registered in the PubChem database under the Compound Identification Number 118005779, providing a standardized reference for chemical databases and literature searches.

The systematic identification parameters include several key molecular descriptors that uniquely characterize this compound. The International Chemical Identifier string is InChI=1S/C5H11F2N.ClH/c1-5(6,7)3-2-4-8;/h2-4,8H2,1H3;1H, which encodes the complete molecular structure and connectivity information. The corresponding International Chemical Identifier Key is JUUYYDQUTUUIOZ-UHFFFAOYSA-N, serving as a compressed representation of the structural formula. The Simplified Molecular Input Line Entry System notation is recorded as CC(CCCN)(F)F.Cl, providing a linear representation of the molecular structure that clearly indicates the geminal difluoro substitution pattern.

Chemical databases have assigned multiple synonyms and alternative nomenclature forms to this compound. These include this compound, 1455037-35-0, and 4,4-difluoropentan-1-amine;hydrochloride. The compound's parent structure, 4,4-difluoropentan-1-amine, carries the Chemical Abstracts Service registry number 590-74-9 and is catalogued under PubChem Compound Identification Number 55290975. Additional database identifiers include SCHEMBL16632320 and various commercial catalog numbers used by chemical suppliers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C5H12ClF2N, representing a combination of the free base amine with hydrochloric acid. This formula indicates the presence of five carbon atoms, twelve hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom in the complete structure. The molecular weight has been precisely calculated as 159.60 grams per mole, as determined by PubChem computational methods.

The parent compound, 4,4-difluoropentan-1-amine, exhibits the molecular formula C5H11F2N with a molecular weight of 123.14 grams per mole. The difference in molecular weight between the hydrochloride salt and the free base amounts to 36.46 grams per mole, corresponding exactly to the molecular weight of hydrochloric acid, confirming the stoichiometric 1:1 salt formation. This molecular weight relationship is consistent with typical amine hydrochloride salt formation patterns observed in pharmaceutical and chemical applications.

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C5H11F2N | C5H12ClF2N |

| Molecular Weight (g/mol) | 123.14 | 159.60 |

| Carbon Atoms | 5 | 5 |

| Hydrogen Atoms | 11 | 12 |

| Fluorine Atoms | 2 | 2 |

| Nitrogen Atoms | 1 | 1 |

| Chlorine Atoms | 0 | 1 |

The elemental composition analysis reveals that carbon comprises 37.74% of the total molecular weight in the hydrochloride salt, while hydrogen accounts for 7.57%, chlorine contributes 22.22%, fluorine represents 23.80%, and nitrogen constitutes 8.77% of the total mass. This composition reflects the significant contribution of halogen atoms to the overall molecular weight, with fluorine and chlorine together accounting for nearly half of the total molecular mass.

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional molecular structure of this compound exhibits specific conformational characteristics that are influenced by the presence of the geminal difluoro substitution at the fourth carbon position. PubChem provides computational three-dimensional conformational data that reveals the spatial arrangement of atoms within the molecule. The conformational analysis indicates that the difluoro substitution creates a specific geometric constraint that influences the overall molecular shape and flexibility.

The carbon backbone of the molecule adopts a partially extended conformation, with the pentane chain exhibiting typical alkyl chain flexibility modified by the electronic effects of the fluorine substituents. The presence of two fluorine atoms at the fourth carbon creates a tetrahedral geometry around this carbon center, with carbon-fluorine bond lengths that are characteristic of aliphatic carbon-fluorine bonds. The electronegativity of fluorine atoms introduces significant dipole moments within the molecule, affecting both intramolecular and intermolecular interactions.

The amine functionality at the first carbon position exists in a protonated state in the hydrochloride salt form, creating an ammonium center that participates in ionic interactions with the chloride counterion. This ionic interaction pattern influences the crystalline packing arrangement and contributes to the overall stability of the salt form. The conformational preference of the molecule is further influenced by the gauche effects associated with carbon-fluorine bonds, which can stabilize certain rotational conformers over others.

Computational analysis suggests that the molecule exhibits restricted rotation around the carbon-carbon bonds adjacent to the difluorinated carbon center due to hyperconjugation effects and steric interactions involving the fluorine atoms. These conformational constraints may influence the biological activity and physicochemical properties of the compound. The three-dimensional structure also reveals potential hydrogen bonding sites, including the protonated amine group, which can participate in intermolecular interactions in the crystalline state.

Comparative Analysis with Homologous Fluorinated Amines

The structural comparison of this compound with related fluorinated amine compounds provides valuable insights into structure-activity relationships and the effects of fluorine substitution patterns. The homologous series of fluorinated pentylamine derivatives includes several closely related compounds that differ in the number, position, or pattern of fluorine substitution.

4,4-Difluoropentan-2-amine hydrochloride represents a positional isomer where the amine group is located at the second carbon rather than the terminal position. This compound, with PubChem Compound Identification Number 146155152, shares the same molecular formula C5H12ClF2N and molecular weight of 159.60 grams per mole with the 1-amine derivative, but exhibits different spatial arrangements and potentially different biological activities. The International Chemical Identifier Key for this isomer is JUUYYDQUTUUIOZ-UHFFFAOYSA-N, indicating the identical elemental composition but different connectivity pattern.

Monofluorinated analogs provide additional comparative data points for understanding the effects of fluorine number and position. 5-Fluoropentan-1-amine hydrochloride contains a single fluorine atom at the terminal carbon position, resulting in the molecular formula C5H13ClFN and a molecular weight of 141.61 grams per mole. Similarly, 4-fluoropentan-1-amine hydrochloride incorporates one fluorine atom at the fourth position, sharing the same molecular formula and weight as the 5-fluoro analog but differing in substitution pattern.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Fluorine Position(s) | PubChem CID |

|---|---|---|---|---|---|

| 4,4-Difluoropentan-1-amine HCl | C5H12ClF2N | 159.60 | 2 | 4,4 | 118005779 |

| 4,4-Difluoropentan-2-amine HCl | C5H12ClF2N | 159.60 | 2 | 4,4 | 146155152 |

| 5-Fluoropentan-1-amine HCl | C5H13ClFN | 141.61 | 1 | 5 | 137942929 |

| 4-Fluoropentan-1-amine HCl | C5H13ClFN | 141.61 | 1 | 4 | 84716255 |

| 4,4-Difluorobutan-1-amine | C4H9F2N | 109.12 | 2 | 4,4 | 2758268 |

The chain length variation is exemplified by 4,4-difluorobutan-1-amine, which maintains the geminal difluoro substitution pattern but reduces the carbon chain length by one carbon atom. This compound exhibits the molecular formula C4H9F2N with a molecular weight of 109.12 grams per mole for the free base form. The structural similarity allows for direct comparison of the effects of chain length on physicochemical properties while maintaining the same fluorination pattern.

Comparative analysis reveals that the geminal difluoro substitution pattern at the fourth carbon position creates unique electronic and steric effects that distinguish these compounds from their monofluorinated analogs. The presence of two fluorine atoms at the same carbon center introduces significant electronegativity effects and conformational constraints that can influence molecular recognition, metabolic stability, and biological activity. Research in medicinal chemistry has demonstrated that such difluoro substitutions can enhance metabolic stability and modulate pharmacokinetic properties compared to non-fluorinated or monofluorinated analogs.

特性

IUPAC Name |

4,4-difluoropentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-5(6,7)3-2-4-8;/h2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUYYDQUTUUIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Fluorination Reagents

Sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) : Historically used for introducing fluorine atoms but require harsh conditions, specialized equipment (autoclaves), and pose safety risks. These methods also tend to produce low yields and complex mixtures with difficult separations.

Diethylaminosulfur trifluoride (DAST) : A widely used deoxofluorinating agent that converts keto groups to difluoromethyl groups under milder conditions. However, it can be thermally unstable and generate hazardous fumes, limiting its large-scale use.

Novel Fluorinating Reagents

Trifluorosulfenyl morpholine (Morph-DAST) : A newer fluorinating reagent offering higher thermal stability, safer handling, and comparable or superior reactivity to DAST. It enables efficient deoxofluorination of ketones to difluoromethyl groups with fewer byproducts and improved yields.

Pyridinium poly(hydrogen fluoride) (PPHF) : Used in combination with electrophilic bromine sources for desulfurative fluorination of dithiolane intermediates, allowing selective fluorination of protected diketones.

Representative Preparation Routes

Direct Deoxofluorination of Keto Precursors

Starting from pentane-2,4-dione, treatment with SF4 yields a mixture including 4,4-difluoropentan-2-one.

Subsequent deoxofluorination with DAST or Morph-DAST converts keto groups to difluoromethyl groups.

Challenges include low yields for consecutive fluorinations due to deactivation effects and formation of complex byproducts.

Stepwise Synthesis via Protected Intermediates and Dithiolane Strategy

A more controlled and scalable approach involves:

Epoxidation and chain extension : Starting from allyl benzyl ether, epoxidation with meta-chloroperbenzoic acid (mCPBA) followed by vinylmagnesium bromide addition extends the carbon chain.

Oxidation to keto intermediates : Alcohol intermediates are oxidized using Dess–Martin periodinane (DMP) to ketones.

First deoxofluorination : Treatment with Morph-DAST converts keto groups to difluoromethyl groups under mild conditions (room temperature, 24 h) with high yield (~91%).

Formation of dithiolane protecting groups : Conversion of keto groups to dithiolanes protects them during subsequent fluorination steps.

Desulfurative fluorination : Using PPHF and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), dithiolane groups are fluorinated to introduce additional difluoromethyl units.

Second deoxofluorination : Morph-DAST is again used to convert the second keto group to a difluoromethyl group.

Deprotection and tosylation : Benzyl protecting groups are removed by catalytic hydrogenation, and the resulting alcohol is tosylated to yield a shelf-stable tosylate intermediate.

Amination and salt formation : The tosylate is displaced by ammonia or amine nucleophiles to form 4,4-difluoropentan-1-amine, which is then converted to its hydrochloride salt.

Data Table Summarizing Key Reaction Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Epoxidation | mCPBA, room temp | 77 | Starting from allyl benzyl ether |

| 2 | Chain extension (Grignard addition) | Vinylmagnesium bromide, CuCN | 99 | Near quantitative yield |

| 3 | Oxidation to ketone | Dess–Martin periodinane (DMP) | 80 | Mild oxidation |

| 4 | Deoxofluorination (1st CF2 group) | Morph-DAST, CH2Cl2, room temp, 24 h | 91 | High yield, safer than DAST |

| 5 | Epoxidation (2nd ketone precursor) | mCPBA, room temp | 95 | High yield |

| 6 | Reduction to alcohol | LiAlH4 | 99 | Quantitative |

| 7 | Oxidation to ketone (2nd) | DMP | 76 | Moderate yield |

| 8 | Dithiolane formation | Dithiolane reagents, standard conditions | 89 | Protects keto group for selective fluorination |

| 9 | Desulfurative fluorination | PPHF + DBDMH | 58* | Mixture of brominated and non-brominated products |

| 10 | Deoxofluorination (2nd CF2 group) | Morph-DAST, CH2Cl2, room temp, overnight | 85 | Good yield, mild conditions |

| 11 | Deprotection (benzyl removal) | H2, Pd/C, 30 bar, MeOH | - | Slow due to bromine reduction |

| 12 | Tosylation | 4-Toluenesulfonyl chloride, DABCO, DMAP | 30.7** | Yield affected by volatility of intermediate alcohol |

*Combined yield of brominated and non-brominated fluorinated products.

**Yield for two-step deprotection and tosylation combined.

Research Findings and Observations

Reagent Choice : Morph-DAST is preferred over traditional DAST due to improved thermal stability, reduced toxicity, and better handling safety without compromising yield.

Fluorination Challenges : Introduction of the first difluoromethyl group significantly deactivates the substrate toward subsequent fluorination, necessitating protection strategies such as dithiolane formation.

Protecting Groups : Use of dithiolane enables selective fluorination at one keto site while preserving the other, facilitating stepwise introduction of difluoromethyl groups.

Reaction Conditions : Mild conditions (room temperature, dichloromethane solvent) are generally sufficient for deoxofluorination steps, enhancing safety and scalability.

Yield Optimization : Some steps, especially the final deprotection and tosylation, suffer from lower yields due to volatility and side reactions, indicating areas for process improvement.

Scalability : The described methods avoid hazardous reagents like SF4/HF in autoclaves, favoring safer and more scalable laboratory procedures.

化学反応の分析

Types of Reactions

4,4-Difluoropentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of difluoropentanone or difluoropentanoic acid.

Reduction: Formation of difluoropentylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly as an inhibitor of the Raf kinase pathway in cancer treatment. It has shown efficacy against various types of cancers, including:

- Acute Myelogenous Leukemia (AML)

- Chronic Myelogenous Leukemia (CML)

- Ovarian Cancer

- Melanoma

- Non-Small Cell Lung Cancer

In clinical studies, administering a therapeutically effective amount of this compound has demonstrated significant inhibition of tumor growth in preclinical models .

2. Drug Discovery

Due to its biological activity, 4,4-Difluoropentan-1-amine hydrochloride serves as a valuable building block in the synthesis of novel pharmaceuticals. Its fluorinated structure can enhance the lipophilicity and bioavailability of drug candidates, making it a crucial component in drug design.

3. Enzyme Inhibition

The compound is being explored for its role as an enzyme inhibitor. Studies suggest that the presence of fluorine atoms can alter the binding affinity to biological targets, potentially leading to enhanced therapeutic effects compared to non-fluorinated counterparts.

Data Table: Overview of Applications

Case Studies

Case Study 1: Cancer Treatment Efficacy

In a study examining the effects of this compound on AML cells, researchers found that treatment resulted in a marked decrease in cell proliferation and increased apoptosis rates. The compound was administered at varying concentrations, revealing a dose-dependent response that supports its potential as a therapeutic agent against leukemia .

Case Study 2: Drug Development

Another research initiative focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Several derivatives exhibited improved activity against cancer cell lines compared to the parent compound, indicating that modifications to the fluorinated structure can enhance therapeutic efficacy.

作用機序

The mechanism of action of 4,4-Difluoropentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.

類似化合物との比較

Structural and Functional Group Analysis

| Compound | Key Structural Features | Fluorination | Molecular Weight (g/mol) |

|---|---|---|---|

| 4,4-Difluoropentan-1-amine HCl | Linear aliphatic chain, CF2 at C4 | Yes | 143.6 (free base) |

| (3,3-Dimethylcyclobutyl)methanamine HCl | Cyclobutyl ring, methyl substituents | No | 149.6 |

| Benzylamine HCl | Aromatic benzyl group | No | 143.6 |

| Tapentadol HCl | Complex opioid structure with aromatic rings | No | 319.8 |

| Memantine HCl | Adamantane-derived polycyclic structure | No | 215.8 |

Key Observations :

- Fluorination Impact: The presence of CF2 in 4,4-Difluoropentan-1-amine HCl enhances electronegativity and metabolic stability compared to non-fluorinated analogs like benzylamine HCl .

- Backbone Flexibility : Linear aliphatic chains (e.g., 4,4-Difluoropentan-1-amine) offer greater conformational flexibility than cyclic analogs (e.g., (3,3-Dimethylcyclobutyl)methanamine HCl) .

Key Observations :

Key Observations :

Spectral and Physicochemical Properties

Key Observations :

- Both compounds exhibit high solubility due to hydrochloride salt formation.

- Fluorination in 4,4-Difluoropentan-1-amine HCl may reduce hygroscopicity compared to benzylamine HCl .

生物活性

4,4-Difluoropentan-1-amine hydrochloride is a fluorinated aliphatic amine with the molecular formula C5H11F2N·HCl. Its unique structural properties, particularly the presence of fluorine atoms, make it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

4,4-Difluoropentan-1-amine can be synthesized through several chemical routes involving fluorination and amination processes. The introduction of fluorine atoms significantly alters the compound's reactivity and biological properties.

Synthesis Overview

- Starting Materials : Pentan-1-amine derivatives.

- Reagents : Fluorinating agents such as sulfur tetrafluoride (SF4) or other selective fluorination reagents.

- Conditions : Typically requires controlled temperature and pressure to ensure safety and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to various enzymes and receptors, potentially modulating their activity through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The fluorinated structure may influence the compound's solubility and interaction with lipid membranes.

Pharmacological Investigations

Research has indicated that this compound exhibits potential as a biochemical probe due to its structural characteristics. It has been explored for:

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain proteases, including cathepsins, which are involved in protein degradation processes .

- Anticancer Properties : Preliminary investigations have shown promise in targeting cancer pathways, particularly through the inhibition of Raf kinases in various cancer types .

Case Studies

- Cathepsin Inhibition : A study demonstrated that compounds similar to 4,4-Difluoropentan-1-amine can effectively inhibit cathepsin B and L, which are implicated in cancer metastasis. This inhibition could lead to reduced tumor progression .

- Fluorinated Compounds in Cancer Therapy : Research highlighted the role of fluorinated aliphatic amines in enhancing the efficacy of anticancer drugs by improving metabolic stability and bioavailability .

Toxicity and Safety Assessment

The safety profile of this compound is crucial for its potential therapeutic applications. Toxicological studies are necessary to evaluate:

- Acute Toxicity : Initial assessments indicate moderate toxicity levels; however, further studies are needed to establish a comprehensive safety profile.

- Long-term Effects : Chronic exposure studies are essential to understand potential carcinogenicity or other long-term health impacts.

Data Summary Table

| Property | Detail |

|---|---|

| Molecular Formula | C5H11F2N·HCl |

| Molecular Weight | 157.11 g/mol |

| CAS Number | 2344681-49-6 |

| Biological Targets | Cathepsins (B, L), Raf kinases |

| Potential Applications | Cancer therapy, biochemical probing |

| Toxicity | Moderate; further studies required |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂ | −20°C → RT | 12 hr | 65–75 |

| Hydrochlorination | HCl gas, Et₂O | 0°C | 2 hr | >90 |

Basic Question: Which analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm fluorine coupling patterns (e.g., 4,4-difluorine split into quartets in ¹H NMR) and amine proton integration .

- ¹⁹F NMR: Verify fluorine substitution at specific positions (δ −110 to −120 ppm for CF₂ groups) .

- Mass Spectrometry (MS):

- High-Resolution MS (HRMS): Validate molecular formula (e.g., C₅H₁₀F₂N⁺·Cl⁻ requires m/z 175.06 for [M-Cl]⁺) .

- HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer:

Contradictions often arise from assay-specific variables. Methodological approaches include:

- Control Experiments: Compare results with structurally analogous compounds (e.g., 4-Fluoropentan-1-amine) to isolate fluorination effects .

- Assay Optimization:

- Adjust pH (amine protonation affects receptor binding) .

- Use isotopic labeling (e.g., ¹⁵N-amine) to track metabolic stability in cell-based assays .

- Computational Modeling: Perform molecular dynamics simulations to predict binding modes in different protein conformations .

Q. Table 2: Example of Assay Variability

| Assay Type | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Enzymatic | Kinase A | 2.1 ± 0.3 | pH 7.4, 25°C |

| Cell-based | GPCR X | 12.5 ± 1.8 | Serum-free media |

Advanced Question: What strategies are effective in minimizing racemization during the synthesis of enantiopure this compound?

Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to stabilize intermediates and prevent epimerization .

- Low-Temperature Reactions: Conduct alkylation/fluorination steps at −40°C to reduce kinetic racemization .

- Chiral Chromatography: Employ supercritical fluid chromatography (SFC) with amylose-based columns for final purification .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to explore the role of fluorine substitution in this compound?

Answer:

- Analog Synthesis: Prepare derivatives with mono-fluoro (4-F), trifluoro (4-CF₃), or non-fluorinated analogs .

- Biological Testing:

- Data Correlation:

- Use Hammett plots to correlate fluorine’s electronegativity with activity .

- Analyze lipophilicity (logP) via shake-flask assays to understand bioavailability .

Q. Table 3: Example SAR Data

| Compound | logP | Kd (nM) | Metabolic Half-life (hr) |

|---|---|---|---|

| 4,4-Difluoro | 1.8 | 45 | 3.2 |

| 4-Fluoro | 1.5 | 120 | 1.5 |

| Non-fluorinated | 0.9 | >1000 | 0.8 |

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Question: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Answer:

- Software Tools: Use Gaussian or Schrödinger Suite for:

- logP Prediction: DFT calculations with solvation models (e.g., SMD) .

- pKa Estimation: Determine amine basicity via implicit solvent methods .

- Crystallography: Predict crystal packing motifs with Mercury CSD to optimize recrystallization solvents .

Advanced Question: What experimental approaches can address discrepancies in NMR spectral data for this compound across research groups?

Answer:

- Standardized Protocols:

- Use deuterated solvents (CDCl₃ or D₂O) from the same supplier to eliminate solvent shifts .

- Calibrate spectrometers with tetramethylsilane (TMS) or internal standards (e.g., DSS) .

- Collaborative Studies: Share raw FID files via platforms like NMRShiftDB for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。